Cas no 2098084-53-6 (3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide)
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide Chemical and Physical Properties
Names and Identifiers
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- F2198-2708
- AKOS026722223
- AKOS026723346
- 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide
- 3-(5-cyclopropyl-1H-pyrazol-4-yl)propanimidamide
- F2198-4259
- 2098084-53-6
-
- Inchi: 1S/C9H14N4/c10-8(11)4-3-7-5-12-13-9(7)6-1-2-6/h5-6H,1-4H2,(H3,10,11)(H,12,13)
- InChI Key: JUYDTXNYPBPCTI-UHFFFAOYSA-N
- SMILES: N1C(=C(C=N1)CCC(=N)N)C1CC1
Computed Properties
- Exact Mass: 178.121846464g/mol
- Monoisotopic Mass: 178.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 78.6Ų
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C213421-100mg |
3-(3-cyclopropyl-1h-pyrazol-4-yl)propanimidamide |
2098084-53-6 | 100mg |
$ 135.00 | 2022-04-01 | ||
| TRC | C213421-500mg |
3-(3-cyclopropyl-1h-pyrazol-4-yl)propanimidamide |
2098084-53-6 | 500mg |
$ 550.00 | 2022-04-01 | ||
| TRC | C213421-1g |
3-(3-cyclopropyl-1h-pyrazol-4-yl)propanimidamide |
2098084-53-6 | 1g |
$ 865.00 | 2022-04-01 | ||
| Life Chemicals | F2198-4259-0.25g |
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide |
2098084-53-6 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
| Life Chemicals | F2198-4259-0.5g |
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide |
2098084-53-6 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
| Life Chemicals | F2198-4259-1g |
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide |
2098084-53-6 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
| Life Chemicals | F2198-4259-2.5g |
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide |
2098084-53-6 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
| Life Chemicals | F2198-4259-5g |
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide |
2098084-53-6 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
| Life Chemicals | F2198-4259-10g |
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide |
2098084-53-6 | 95%+ | 10g |
$2512.0 | 2023-09-06 | |
| Life Chemicals | F2198-2708-0.25g |
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanimidamide |
2098084-53-6 | 95%+ | 0.25g |
$479.0 | 2023-09-06 |
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide Related Literature
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide
Recent Advances in the Study of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide (CAS: 2098084-53-6)
The compound 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide (CAS: 2098084-53-6) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This heterocyclic small molecule, featuring a unique pyrazole core with cyclopropyl and propanimidamide substituents, has demonstrated significant potential in modulating biological targets. Recent studies have focused on its synthesis, structure-activity relationships (SAR), and therapeutic applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers developed an improved synthetic route for 2098084-53-6 with 78% overall yield through a four-step process involving cyclopropanation, pyrazole formation, and amidine introduction. The optimized protocol addressed previous challenges in controlling regioselectivity during pyrazole ring formation, enabling more efficient production of this scaffold for biological evaluation.
Pharmacological characterization has revealed that 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide exhibits selective inhibition of protein kinase C (PKC) isoforms, particularly PKCθ, with an IC50 of 320 nM. This specificity makes it a valuable chemical probe for studying T-cell activation pathways and suggests potential applications in autoimmune disease therapeutics. Structural analysis indicates that the cyclopropyl group contributes to binding pocket accommodation while the propanimidamide moiety forms critical hydrogen bonds with the kinase hinge region.
Recent preclinical studies have explored the compound's pharmacokinetic properties, demonstrating reasonable oral bioavailability (F = 42%) in rodent models. Metabolic stability studies using human liver microsomes showed a half-life of 56 minutes, with primary oxidative metabolism occurring at the cyclopropyl ring. These findings have prompted medicinal chemistry efforts to develop analogs with improved metabolic stability while maintaining target engagement.
Emerging applications in chemical biology include the use of 2098084-53-6 as a core scaffold for developing targeted protein degraders (PROTACs). Researchers have successfully conjugated this molecule to E3 ligase ligands, creating bifunctional compounds that induce selective degradation of PKC family members. This approach has shown promise in overcoming compensatory signaling often observed with traditional kinase inhibitors.
Ongoing research directions include investigating the compound's potential in combination therapies and exploring its off-target effects through comprehensive kinome profiling. The development of radiolabeled versions for target engagement studies is also underway, which could provide valuable tools for translational research. As understanding of this chemical scaffold deepens, it continues to offer new opportunities for drug discovery and biological probe development in immunology and oncology.
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